molecular formula C16H14N6O B2557183 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1788543-29-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Cat. No. B2557183
CAS RN: 1788543-29-2
M. Wt: 306.329
InChI Key: KCXGTFSJAGIHDJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Pyrazoles are one of the most studied groups of compounds among the azole family .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Combinatorial Synthesis of Heterocyclic Quinoxalines

A combinatorial synthetic route has been developed for producing imidazo[1,5-a]quinoxalines and pyrazolo[1,5-a]quinoxalines. This process involves the use of 2-fluoroaniline and 1H-imidazole-4-carboxylic acid or 1H-pyrazole-3-carboxylic acid in the Ugi-reaction, followed by nucleophilic aromatic substitution, yielding high diversity and good yield (Spatz et al., 2007).

Novel Heterocyclic Quinolines with Antifungal Testing

New derivatives of 2-amino-4-aryl-3-(4,5-dihydro-lH-imidazol-2-yl)pyrano[3,2-h]quinolines were synthesized, showing potential antifungal properties (Hafez & Nahas, 2005).

Biological and Pharmacological Applications

Anticancer and Cytotoxic Activities

Carboxamide derivatives of benzo[b][1,6]naphthyridines, related structurally to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide, have demonstrated potent cytotoxic activities against various cancer cell lines. Some derivatives were potent cytotoxins, with IC(50) values less than 10 nM, highlighting their potential as anticancer agents (Deady et al., 2003).

Bioreductive Drugs

Novel N-oxides, including imidazo[1,2-a]quinoxaline mono-N-oxides, have been synthesized and evaluated as bioreductively activated cytotoxins. These compounds exhibited differential cytotoxicities and were investigated for their potential as bioreductive drugs (Naylor, 1994).

Antimicrobial Agents

A series of pyrazolo[4,5-d]pyrimidine derivatives demonstrated potential antimicrobial properties. The synthesis of these compounds from 4-hydrazino-8-(trifluoromethyl)quinoline and their evaluation against various microbial strains suggest their utility as antimicrobial agents (Holla et al., 2006).

Mechanism of Action

The mechanism of action of imidazole and pyrazole derivatives can vary widely depending on the specific compound. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The future directions in the research of imidazole and pyrazole derivatives are vast. These compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs .

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c23-16(14-11-18-12-3-1-2-4-13(12)20-14)17-7-8-21-9-10-22-15(21)5-6-19-22/h1-6,9-11H,7-8H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXGTFSJAGIHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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